molecular formula C13H10N4O3 B5636132 4-(1H-imidazol-1-yl)-1-methyl-3-nitro-2(1H)-quinolinone

4-(1H-imidazol-1-yl)-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5636132
M. Wt: 270.24 g/mol
InChI Key: WUBVJSYRHXOQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds typically involves the condensation of o-nitroaniline with glyoxylate followed by treatment with various reagents to form quinolinone derivatives. For example, a strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which involves reductive cyclization of nitro imidazole carboxylate, offering a pathway that might be adaptable for synthesizing compounds like 4-(1H-imidazol-1-yl)-1-methyl-3-nitro-2(1H)-quinolinone (Chen et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals that the nitrogen atom of the fused heterocycles plays a crucial role as hydrogen bond acceptors, essential for binding to biological targets. Computational studies on water-quinoxaline complexes mimic the hydrogen-bonding interaction, indicating that different affinities for receptors may depend on each stabilization energy for the interaction (Ohmori et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution and rearrangements leading to the formation of diverse heterocyclic structures. For instance, the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines was achieved through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines (Khodair et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are typically determined experimentally. The literature on similar compounds often includes detailed characterizations, providing insights into how different functional groups and structural modifications can influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the potential applications and behavior of these compounds. Studies often focus on the synthesis and characterization of nickel complexes bearing related ligands, demonstrating their activities in catalysis and suggesting potential utility in various chemical transformations (Wang et al., 2009).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Imidazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that imidazole and its derivatives have a promising future in drug development .

properties

IUPAC Name

4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-15-10-5-3-2-4-9(10)11(16-7-6-14-8-16)12(13(15)18)17(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBVJSYRHXOQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319599
Record name 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one

CAS RN

337338-35-9
Record name 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.